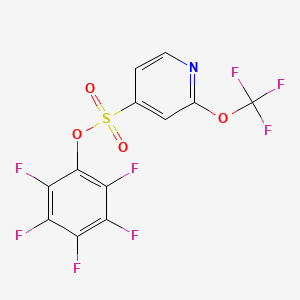
1-Fluoro-5-nitronaphthalene
Overview
Description
1-Fluoro-5-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-nitronaphthalene can be synthesized through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitro-naphthalene in 10-15% yields .
Industrial Production Methods: The industrial production of this compound is not extensively documented. the general approach involves the use of diazotization and subsequent fluorination reactions, which are common in the synthesis of fluorinated aromatic compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nitration: Nitric oxide, acetic anhydride, and a solid superacid catalyst such as sulfated zirconia.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.
Major Products:
Nitration: 1,5-Dinitronaphthalene.
Reduction: 1-Fluoro-5-aminonaphthalene.
Scientific Research Applications
1-Fluoro-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated naphthalene derivatives are explored for their potential use in pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-5-nitronaphthalene primarily involves its chemical reactivity. The nitro group is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .
Comparison with Similar Compounds
- 1-Fluoro-2-nitronaphthalene
- 2-Fluoro-1-nitro-naphthalene
- 1-Nitronaphthalene
Comparison: 1-Fluoro-5-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups on the naphthalene ringCompared to 1-nitronaphthalene, the presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1-fluoro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRKPWIJBXLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617451 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-44-0 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)


![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
